molecular formula C24H21NO5 B8059306 (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid CAS No. 1260609-39-9

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid

Cat. No.: B8059306
CAS No.: 1260609-39-9
M. Wt: 403.4 g/mol
InChI Key: IFSIJILABHCANV-QFIPXVFZSA-N
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Description

(S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected α-amino acid derivative featuring a 3-methoxy-substituted benzene ring. The Fmoc group serves as a temporary protective group for the amine, enabling its use in solid-phase peptide synthesis (SPPS). The methoxy substituent on the aromatic ring contributes to unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions such as π–π stacking. This compound is primarily utilized in the synthesis of peptide-based materials, drug candidates, and nanomaterials due to its balance of hydrophobicity and biocompatibility .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSIJILABHCANV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132643
Record name Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260609-39-9
Record name Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260609-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Introduction of the methoxy group: The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.

    Formation of the acetic acid moiety: The acetic acid moiety is introduced through a series of reactions, including halogenation and subsequent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves:

    Automated synthesis: Utilizing automated peptide synthesizers to carry out the protection, methylation, and acetic acid formation steps.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

2.1 Role in SPPS

(S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid can be employed as a coupling agent in SPPS, facilitating the formation of peptide bonds between amino acids. Its incorporation into peptides enhances solubility and stability, which is crucial for the successful synthesis of longer peptide sequences.

2.2 Case Studies

  • Synthesis of Peptide Derivatives : Recent studies have demonstrated the effective use of this compound in synthesizing various peptide derivatives, including those with modified side chains that exhibit improved biological activity. For instance, a study reported the successful synthesis of a pentapeptide using (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid as a building block, yielding moderate to high purity products without extensive purification steps .
  • Optimization Techniques : Researchers have explored different coupling reagents and reaction conditions to optimize the incorporation of this amino acid into peptides. Variations in solvent systems and reaction times have been shown to significantly affect yield and purity, highlighting the importance of careful optimization in SPPS protocols .

Synthesis of Bioactive Compounds

3.1 Applications in Drug Development

The versatility of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid extends beyond peptide synthesis; it is also utilized in the development of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

3.2 Notable Research Findings

  • Peptide-Based Drug Candidates : Researchers have synthesized peptide-based drug candidates incorporating this compound, demonstrating its potential for developing therapeutics targeting specific biological pathways. For example, modifications to the side chain of peptides containing (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid have led to enhanced binding affinities to target receptors, suggesting applications in drug design .
  • Anticancer Activity : Some studies have focused on peptides synthesized with this amino acid that exhibit anticancer properties. By altering the peptide sequence and incorporating (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid, researchers have reported improved cytotoxicity against various cancer cell lines .

Comparative Data on Synthesis Methods

MethodYield (%)Purification Steps RequiredComments
Traditional SPPS40-94ExtensiveStandard method; variable yields
One-step synthesis with Fmoc50-65MinimalEfficient for large-scale production
Modified coupling techniquesModerateReducedImproved yields with specific reagents

Mechanism of Action

The mechanism of action of (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions. The methoxybenzeneacetic acid moiety provides additional stability and reactivity to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fmoc-Amino Acids with Aromatic Side Chains

Fmoc-Tryptophan-OH
  • Structure : Contains an indole side chain.
  • Interactions: Exhibits strong π–π interactions with carbon nanotubes (SWNTs) due to the indole’s aromaticity, achieving interaction energies of −35 kcal·mol⁻¹ .
  • Applications: Effective in non-covalent SWNT coatings for biomedical applications.
  • Biological Activity : Fmoc-Trp with a Boc-protected indole nitrogen shows improved butyrylcholinesterase (BChE) inhibition (KI = 11 µM vs. 19 µM for unmodified Fmoc-Trp) .
Fmoc-Cysteine (Trt)-OH
  • Structure : Thiol-protected (Trt) side chain.
  • Interactions : Moderate SWNT adsorption (−15 kcal·mol⁻¹) due to reduced aromaticity compared to Trp .
  • Applications : Used in functionalized PEG-SWNT complexes; thiol groups enable post-synthetic modifications (e.g., disulfide bridging) .
Key Difference : The methoxy group in (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid enhances electron-donating effects, potentially improving solubility in polar solvents compared to purely hydrophobic analogs like Fmoc-Trp.

Backbone-Modified Fmoc-Amino Acids

Fmoc-(1S,2S)-ACHC (Cyclohexane Carboxylic Acid)
  • Structure: β³-amino acid with a cyclohexane backbone.
  • Synthesis : Requires double coupling (75°C, 45 min) for SPPS, indicating steric challenges .
  • Applications : Used in foldamer designs for stable helical conformations.
Fmoc-β-Ala-OH
  • Structure : β-alanine backbone.
  • Purity Concerns: Often contaminated with Fmoc-β-Ala-amino acid-OH, complicating peptide synthesis .
  • Key Difference: The α-amino acid backbone of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid ensures standard SPPS compatibility, unlike β-amino acids requiring specialized protocols.

Substituted Benzoic Acid Derivatives

3-(Fmoc-Aminomethyl)benzoic Acid
  • Structure: Benzene ring with aminomethyl and Fmoc groups.
  • Reactivity : Carboxylic acid and amine groups enable dual functionality in coupling reactions .
  • Applications : Intermediate in peptidomimetics and enzyme mimics.
Fmoc-3-Amino-3-phenylpropionic Acid
  • Structure : Propionic acid backbone with phenyl and Fmoc groups.
  • Steric Effects : Bulkier structure reduces coupling efficiency in SPPS compared to acetic acid derivatives .

Purity and Quality Considerations

  • Contaminants: β-Ala impurities in Fmoc-amino acids (e.g., Fmoc-Arg(Pbf)-OH) necessitate stringent QC to prevent peptide sequence errors .
  • Analytical Methods : HPLC and UV-vis spectrophotometry are critical for assessing SWNT adsorption capacity .

Biological Activity

(S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

(S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis. The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains while maintaining purity and yield.

Table 1: Chemical Structure

ComponentStructure
Fmoc GroupFmoc
3-Methoxybenzeneacetic Acid3-Methoxybenzeneacetic

Biological Activity

The biological activity of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid has been explored in various studies, revealing its potential effects on cellular mechanisms and pathways.

  • Antimicrobial Activity : Studies have indicated that compounds similar to (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Properties : Research shows that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, potentially benefiting conditions such as arthritis or inflammatory bowel disease.
  • Cell Cycle Regulation : Preliminary findings suggest that (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid can influence the cell cycle, promoting apoptosis in cancerous cells. This effect may be linked to the activation of specific signaling pathways involved in cell death.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces cytokine production
Apoptosis InductionPromotes cell death in cancer cells

Case Studies

Several case studies illustrate the biological relevance of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid:

  • Case Study 1 : A study published in 2023 demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was linked to membrane disruption, suggesting potential for development as an antibiotic agent.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects observed in a murine model of arthritis. The administration of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid resulted in decreased levels of TNF-α and IL-6, indicating a reduction in inflammatory markers.

Q & A

Basic Research Questions

Q. What methodological approaches ensure high enantiomeric purity during the synthesis of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid?

  • Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids with orthogonal protecting groups (e.g., tert-butyl for carboxylic acid) to minimize side reactions. Coupling agents like HBTU or HATU in DMF enhance reaction efficiency .
  • Chiral Resolution : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers. Mobile phases of hexane/isopropanol (90:10) with 0.1% TFA optimize resolution .
  • Quality Control : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ identify key signals (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, methoxy group at δ 3.8 ppm). Trifluoroacetic acid (TFA) impurities in NMR spectra must be accounted for, as they overlap with certain regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~456.2 for C₂₆H₂₅NO₅).
  • HPLC Purity : ≥99% purity via gradient elution (0.1% TFA in water/acetonitrile) ensures suitability for downstream applications .

Advanced Research Questions

Q. How does the methoxy group at the 3-position influence stability under acidic deprotection conditions?

  • Answer :

  • Acid Sensitivity : The methoxy group may stabilize the aromatic ring via electron donation, but prolonged exposure to TFA during Fmoc removal (typical in SPPS) risks partial demethylation.
  • Optimization : Limit TFA exposure to ≤2 hours at 0–4°C. Alternative deprotection reagents (e.g., 20% piperidine in DMF) reduce side reactions .
  • Validation : Post-deprotection LC-MS analysis detects demethylation byproducts (mass shift of -14 Da).

Q. How can researchers resolve contradictions in reported melting points for structurally similar Fmoc-protected amino acids?

  • Answer :

  • Source Variability : Differences arise from crystallization solvents (e.g., ethyl acetate vs. hexane) and purity levels. For example, Fmoc-8-amino-3,6-dioxaoctanoic acid shows mp 85–102°C depending on recrystallization methods .
  • Standardization : Use differential scanning calorimetry (DSC) under nitrogen to measure precise melting ranges. Cross-reference with NIST databases for validation .

Q. What strategies mitigate by-product formation during coupling reactions involving the methoxyphenyl group?

  • Answer :

  • By-Product Identification : Common by-products include diketopiperazines (cyclic dimers) and racemized species. Monitor via HPLC-MS .
  • Prevention :
  • Use low-temperature coupling (0–5°C) with DIC/Oxyma Pure as coupling agents to suppress racemization.
  • Add 1% HOBt to minimize aggregation in hydrophobic residues .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid?

  • Answer :

  • Storage : Store at +4°C in airtight, light-protected containers to prevent Fmoc group degradation. Desiccate to avoid hydrolysis .
  • Safety : Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis. The compound is non-carcinogenic per Prop. 65 but may cause irritation upon contact .

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